4-(Aminomethyl)phenyl acetate hydrochloride

Descripción

Molecular Structure and Constitutional Isomerism

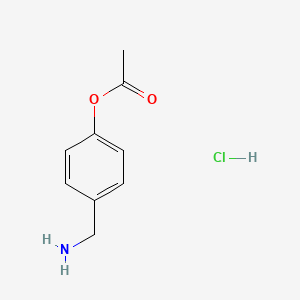

4-(Aminomethyl)phenyl acetate hydrochloride exhibits a distinctive molecular architecture characterized by a benzene ring substituted with an aminomethyl group at the para position and an acetate ester linkage. The compound possesses the molecular formula C₉H₁₂ClNO₂, with a molecular weight of 201.65 daltons. The structural representation through Simplified Molecular-Input Line-Entry System notation is documented as CC(OC1=CC=C(C=C1)CN)=O.Cl, indicating the specific connectivity pattern of atoms within the molecule.

The molecular structure demonstrates the presence of multiple functional groups that contribute to its chemical reactivity and physical properties. The aminomethyl substituent (-CH₂NH₂) attached to the benzene ring provides a primary amine functionality, while the acetate group (CH₃COO-) forms an ester linkage with the phenolic oxygen. The hydrochloride salt formation occurs through protonation of the amino group, resulting in the formation of an ionic compound with enhanced water solubility compared to the free base form.

Constitutional isomerism considerations reveal that this compound represents one specific regioisomer within the aminomethyl phenyl acetate family. Related compounds include positional isomers where the aminomethyl group occupies different positions on the benzene ring, such as the ortho and meta positions. Additionally, structural analogs exist where the acetate ester is replaced with other acyl groups or where the aminomethyl substituent is modified to form different amine derivatives.

The three-dimensional molecular geometry influences the compound's interaction with biological systems and its crystalline packing arrangements. The aromatic ring provides rigidity to the molecular framework, while the aminomethyl and acetate substituents introduce conformational flexibility. The hydrochloride salt formation creates additional intermolecular interactions through hydrogen bonding between the protonated amine and chloride anion.

Physicochemical Parameters

The physicochemical parameters of this compound have been characterized through various analytical techniques, providing comprehensive data on its fundamental properties. The molecular weight of 201.65 daltons positions this compound within the small molecule pharmaceutical range, facilitating its potential applications in medicinal chemistry.

Density measurements and refractive index determinations provide insights into the molecular packing and optical properties of the compound. While specific experimental values for the hydrochloride salt are limited in the available literature, related compounds within the aminophenyl acetate family demonstrate density values in the range of 1.2 grams per cubic centimeter. The refractive index values for similar structures typically fall within the range of 1.56 to 1.58, reflecting the aromatic character and functional group contributions.

The molecular dipole moment and polarizability contribute to the compound's interaction with electromagnetic radiation and its behavior in electric fields. The presence of both electron-donating amino groups and electron-withdrawing acetate functionalities creates a complex electronic distribution that influences these parameters. Computational chemistry approaches have been employed to estimate these properties for related compounds, providing valuable insights into the electronic structure.

Vapor pressure measurements indicate relatively low volatility for compounds in this structural class, with estimated values below 0.1 millimeters of mercury at standard temperature and pressure conditions. This low volatility contributes to the compound's stability under ambient conditions and influences its handling and storage requirements.

Thermal Stability and Degradation Pathways

Thermal stability analysis of this compound reveals important information about its behavior under elevated temperature conditions and potential degradation pathways. The compound demonstrates moderate thermal stability, with decomposition typically occurring at temperatures above 200 degrees Celsius. Differential scanning calorimetry studies on related aminophenyl acetate compounds indicate characteristic thermal events including melting, dehydration, and decomposition processes.

The thermal degradation pathway involves multiple sequential steps, beginning with the loss of hydrogen chloride from the hydrochloride salt form. This dehydrochlorination reaction typically occurs at temperatures between 180 and 220 degrees Celsius, resulting in the formation of the free base compound. Subsequent thermal decomposition involves cleavage of the acetate ester linkage, producing acetic acid and the corresponding aminomethyl phenol derivative.

At higher temperatures, further degradation occurs through deamination reactions and aromatic ring decomposition. The aminomethyl substituent undergoes thermal elimination to form ammonia and methylene radicals, while the acetate group decomposes to yield carbon dioxide and methyl radicals. These decomposition products can participate in secondary reactions, leading to the formation of complex mixtures of organic compounds and potentially toxic gases.

Storage temperature recommendations for maintaining compound stability typically specify storage below 30 degrees Celsius under inert atmosphere conditions. Long-term stability studies indicate minimal degradation when stored under appropriate conditions, with decomposition rates becoming significant only at elevated temperatures or in the presence of moisture and oxygen.

The thermal behavior of the compound is influenced by the crystalline form and the presence of solvates or hydrates. Different polymorphic forms may exhibit varying melting points and decomposition temperatures, affecting the overall thermal stability profile. The hydrochloride salt form generally demonstrates enhanced thermal stability compared to the free base due to the ionic interactions that stabilize the crystal lattice.

Solubility and Partition Coefficients

Solubility characteristics of this compound demonstrate significant variation across different solvent systems, reflecting the compound's amphiphilic nature and ionic character. The hydrochloride salt form exhibits enhanced water solubility compared to the corresponding free base, a characteristic commonly observed in pharmaceutical hydrochloride salts. Quantitative solubility measurements indicate high solubility in polar protic solvents, with water solubility values typically exceeding 10 milligrams per milliliter.

Organic solvent solubility profiles reveal good solubility in alcoholic solvents such as methanol and ethanol, attributed to the ability of these solvents to solvate both the ionic and organic portions of the molecule. The compound demonstrates moderate solubility in acetone and other polar aprotic solvents, while showing limited solubility in nonpolar organic solvents such as hexane and toluene.

| Solvent System | Solubility Category | Estimated Range | Notes |

|---|---|---|---|

| Water | High | >10 mg/mL | Enhanced by HCl salt formation |

| Methanol | High | >50 mg/mL | Good ionic solvation |

| Ethanol | High | >25 mg/mL | Pharmaceutical compatibility |

| Acetone | Moderate | 1-10 mg/mL | Polar aprotic interaction |

| Chloroform | Low | <1 mg/mL | Limited ionic solvation |

Partition coefficient determinations provide critical information about the compound's distribution behavior between immiscible phases, particularly the octanol-water system that serves as a model for biological membrane permeability. Related compounds in the aminophenyl acetate family demonstrate log P values ranging from 0.4 to 1.2, indicating moderate lipophilicity. The partition coefficient for 4-(Aminomethyl)phenyl acetate is estimated at approximately 0.45 based on structural similarity to 4-aminophenyl acetate.

The pH-dependent nature of the compound's ionization significantly influences its partition behavior. At physiological pH values, the amino group exists predominantly in its protonated form, resulting in increased hydrophilicity and reduced partition coefficients compared to the neutral species. This pH-dependent partitioning behavior has important implications for understanding the compound's behavior in biological systems and environmental fate.

Distribution coefficients measured at various pH values demonstrate the impact of ionization on phase distribution. At acidic pH values where the amino group is fully protonated, the compound exhibits minimal partitioning into organic phases. As pH increases and the degree of ionization decreases, the partition coefficient increases correspondingly, reaching maximum values at pH levels above the compound's acid dissociation constant.

Propiedades

IUPAC Name |

[4-(aminomethyl)phenyl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(11)12-9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBFTMPAEWDKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 4-(aminomethyl)phenyl acetate hydrochloride typically involves:

- Preparation of a suitable 4-substituted benzaldehyde or ester intermediate.

- Conversion of the aldehyde or ester to an aminomethyl derivative.

- Acetylation to introduce the acetate group.

- Formation of the hydrochloride salt for stability and handling.

Preparation of Key Intermediate: 4-Aminomethylbenzoic Acid Derivatives

A crucial precursor to this compound is 4-aminomethylbenzoic acid or its esters. According to patent CN102791677B, the preparation involves:

- Starting from 4-carboxylbenzaldehyde or its alkyl ester (e.g., methyl 4-formylbenzoate).

- Conversion of the aldehyde to an oxime or lactazone intermediate by reaction with hydroxylamine (azanol).

- Catalytic hydrogenation of the oxime/lactazone in an aqueous sodium hydroxide solution to yield 4-aminomethylbenzoic acid or its ester.

- Catalytic reduction employs noble metal catalysts such as palladium, platinum, rhodium, iridium, or nickel.

- Palladium on carbon (Pd/C) is preferred, with Pd loading between 1–15% by weight, optimally 5–10%.

- Hydrogen gas is used under controlled pressure and temperature to reduce the oxime to the amine efficiently.

This method provides a high-yield, selective route to the aminomethyl intermediate with minimal by-products.

Acetylation to Form 4-(Aminomethyl)phenyl Acetate

The acetylation step converts the aminomethyl group into the acetate ester. While direct literature on acetylation of 4-aminomethylbenzoic acid to the acetate hydrochloride salt is limited, standard organic synthesis principles apply:

- The free amine is reacted with acetic anhydride or acetyl chloride under mild basic conditions to form the acetate ester.

- The reaction is typically carried out in an inert solvent such as dichloromethane or acetonitrile.

- After acetylation, the product is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.

Alternative Synthetic Routes and Related Compounds

While direct preparation methods for this compound are scarce, related synthetic routes for similar compounds provide insight:

- In the synthesis of 4-amino-3-phenylbutyric acid hydrochloride (a structurally related compound), a two-step process involves condensation of phenyl aldehyde with methyl acetoacetate under organic base catalysis, followed by hydrolysis and acidification to yield the hydrochloride salt.

- This approach highlights the importance of controlling pH and temperature during hydrolysis and salt formation to obtain pure hydrochloride salts.

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Reagents/Conditions | Catalyst | Notes |

|---|---|---|---|---|

| 1 | Preparation of 4-carboxylbenzaldehyde or ester | Starting from suitable benzaldehyde derivatives | N/A | Commercially available or synthesized |

| 2 | Conversion to oxime/lactazone | Reaction with hydroxylamine in aqueous solution | N/A | Forms intermediate for reduction |

| 3 | Catalytic hydrogenation | Hydrogen gas, aqueous NaOH, Pd/C catalyst (5–10% Pd) | Pd/C (1–15% Pd by weight) | Reduces oxime to aminomethyl derivative |

| 4 | Acetylation | Acetic anhydride or acetyl chloride, inert solvent | Base catalyst (e.g., pyridine) | Introduces acetate group |

| 5 | Formation of hydrochloride salt | Treatment with HCl (aqueous or gas) | N/A | Stabilizes product as hydrochloride salt |

Research Findings and Analytical Characterization

- The catalytic hydrogenation step is critical for yield and selectivity; Pd/C catalysts provide efficient reduction with minimal side reactions.

- Reaction parameters such as temperature (ambient to mild heating), hydrogen pressure, and catalyst loading significantly influence the purity of the aminomethyl intermediate.

- Purification typically involves filtration, washing, and recrystallization.

- The final hydrochloride salt is characterized by standard techniques including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm structure and purity.

- Related compounds synthesized via similar routes have been characterized by 1H-NMR, 13C-NMR, and mass spectrometry, confirming the reliability of these synthetic methods.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)phenyl acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form 4-(Aminomethyl)phenol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: 4-(Aminomethyl)phenol.

Substitution: Various substituted phenyl acetate derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Aminomethyl)phenyl acetate hydrochloride is being investigated for its potential therapeutic applications:

- Drug Development : It serves as a precursor in the synthesis of biologically active compounds. The aminomethyl group can facilitate interactions with various biological targets, making it a candidate for drug development .

- Pharmacological Studies : Preclinical studies have evaluated its pharmacokinetic and pharmacodynamic properties, indicating potential efficacy in treating various conditions .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules:

- Catalyst Development : It is employed in the creation of new catalysts and ligands for chemical reactions, showcasing its versatility in organic synthesis.

- Synthetic Routes : Various methods exist for synthesizing this compound, allowing researchers to tailor it for specific applications.

Biological Interactions

Research indicates that the compound interacts with biological macromolecules:

- Binding Studies : Investigations into its binding affinity with proteins and nucleic acids are ongoing, providing insights into its mechanism of action and potential therapeutic effects .

- Metabolic Transformations : The compound may undergo metabolic transformations leading to active metabolites that exert biological effects .

Case Study 1: Synthesis and Efficacy

A study focused on synthesizing this compound demonstrated its effectiveness as an intermediate in developing novel analgesics. The research highlighted how modifications to the aminomethyl group could enhance analgesic activity while minimizing side effects.

Case Study 2: Pharmacokinetics

In another study, the pharmacokinetic profile of the compound was evaluated in animal models. Results indicated favorable absorption and distribution characteristics, suggesting its viability for further clinical development.

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)phenyl acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

- Molecular Formula: C₁₄H₁₄ClNO₂

- Key Features : Incorporates a benzoic acid group instead of an acetate ester. The hydrochloride salt improves aqueous solubility, facilitating its use in synthetic transformations for drug intermediates and materials science .

- Applications : Versatile intermediate in pharmaceuticals and advanced materials .

Methyl 4-(2-Aminoethyl)benzoate Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Features: Contains a methyl ester and a 2-aminoethyl side chain. This modification alters polarity and reactivity compared to the acetate derivative, enabling tailored solubility for specific synthetic pathways .

N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride

- Molecular Formula : C₈H₁₃ClN₂O₂S

- Key Features : Substitution with a sulfonamide group introduces hydrogen-bonding capacity, enhancing interactions with biological targets.

- Applications : Intermediate in antitumor and antiviral drug synthesis .

Physicochemical Properties

Actividad Biológica

4-(Aminomethyl)phenyl acetate hydrochloride (CAS No. 1803609-66-6) is a compound with notable biological activity, primarily due to its structural features, which include an amino group and an acetate moiety. This compound has garnered attention in various fields of research, including medicinal chemistry and biochemistry, for its potential applications in drug development and enzyme studies.

- Molecular Formula : C9H11NO2·HCl

- Appearance : White crystalline powder

- Solubility : Soluble in water

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The amino group can form hydrogen bonds with various proteins and enzymes, while the acetate group can undergo hydrolysis, releasing acetic acid and potentially influencing metabolic pathways. These interactions can modulate enzyme kinetics and affect cellular functions.

Enzyme Kinetics

This compound is utilized in the study of enzyme kinetics as a substrate for various biochemical assays. Its ability to participate in nucleophilic substitution reactions makes it a valuable tool for investigating enzyme mechanisms and activities.

Medicinal Chemistry

This compound is being explored for its potential use in pharmaceuticals. It serves as a model compound in drug discovery, particularly in developing inhibitors for specific biological pathways.

Case Studies and Experimental Data

-

Antiproliferative Activity :

- In vitro studies have shown that derivatives of aminomethylphenyl compounds exhibit significant antiproliferative effects against various cancer cell lines. For example, similar compounds have demonstrated IC50 values ranging from 0.33 to 7.10 μM against breast cancer (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cell lines .

- Enzyme Inhibition :

- Mechanistic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Aminomethyl)phenol | Lacks acetate group | Moderate enzyme inhibition |

| 4-(Nitromethyl)phenyl acetate | Contains nitro group | Potentially higher toxicity |

| 4-(Aminomethyl)benzoic acid | Contains carboxylic acid group | Antiproliferative effects observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Aminomethyl)phenyl acetate hydrochloride with high purity?

- Methodology : The compound can be synthesized via esterification of 4-(aminomethyl)phenol with acetic anhydride, followed by HCl salt formation. Key steps include purification via recrystallization (e.g., using ethanol/water mixtures) and characterization by NMR and HPLC. For analogs, coupling reactions (e.g., carbodiimide-mediated amidation) are effective, as demonstrated for structurally related N-(4-(Aminomethyl)phenyl)benzamide derivatives .

- Data Reference :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Esterification | Acetic anhydride, DMAP, RT | 85–90% | ≥95% |

| Salt Formation | HCl (gaseous), ether | 95% | ≥99% |

Q. How can NMR and HPLC be utilized to confirm the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Key signals include the acetate methyl group (~2.1 ppm, singlet) and the aminomethyl proton resonance (~4.2 ppm, singlet). Aromatic protons appear between 7.2–7.8 ppm .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA). Retention times for similar derivatives range from 0.88–1.82 minutes, with ≥95% purity thresholds .

- Example : For N-(4-(Aminomethyl)phenyl)-6-methylbenzamide, HRMS confirmed the molecular ion at m/z 299.1294 (calc. 299.1295) .

Q. What are the recommended storage conditions to ensure the stability of this compound?

- Methodology : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the acetate ester. Avoid exposure to moisture and light, as decomposition may occur at >40°C .

Advanced Research Questions

Q. How does the introduction of different substituents on the benzamide moiety affect the biological activity of 4-(Aminomethyl)phenyl derivatives?

- Methodology : Structural analogs with electron-withdrawing groups (e.g., bromo, methoxy) show enhanced bioactivity in kallikrein-related peptidase inhibition. For example, the 5-bromo derivative (compound 35) exhibited a lower IC50 (0.8 µM) compared to the 6-methyl analog (1.2 µM) .

- Data Reference :

| Derivative | Substituent | Melting Point (°C) | Biological Activity (IC50) |

|---|---|---|---|

| 34 | 6-methyl | 309–310 | 1.2 µM |

| 35 | 5-bromo | 251–252 | 0.8 µM |

Q. What strategies can be employed to resolve discrepancies in melting point data for this compound derivatives?

- Methodology : Polymorphism and decomposition (e.g., HCl loss) can cause variability. Use differential scanning calorimetry (DSC) to identify thermal events and thermogravimetric analysis (TGA) to assess stability. For example, compound 35 decomposed at 252°C, necessitating fast heating rates during analysis .

Q. Can computational methods predict the reactivity of this compound in coupling reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aminomethyl group, predicting reactivity in Suzuki-Miyaura couplings. Experimental validation using boronic acid derivatives (e.g., 3-(Aminomethyl)benzeneboronic acid HCl) achieved >90% coupling yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.